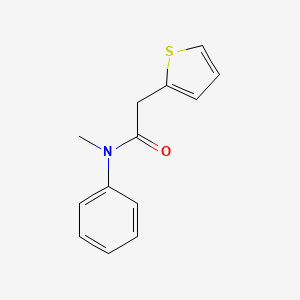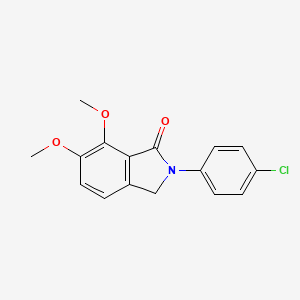![molecular formula C13H15BrN2O4 B5510280 ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Pathways : The synthesis of similar ethyl ester compounds often involves condensation reactions, as seen in the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and various ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates. These processes typically include reactions with chloroacetate, hydroxy groups, and cyclization reactions (Liu et al., 2018), (Kumar & Mashelker, 2006).
Molecular Structure Analysis
- Crystal and Molecular Structures : Investigations into similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have revealed details about their crystal and molecular structures, often determined using single-crystal X-ray diffraction data (Kaur et al., 2012).
Chemical Reactions and Properties
- Reaction Pathways and Byproducts : The synthesis process can involve multiple reaction steps and the formation of various byproducts, as studied in ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate (Thomasberger, Engel, & Feige, 1999).
Physical Properties Analysis
- Crystallography and Conformation : Similar compounds have been studied for their crystallography, showing specific conformations and crystal packing influenced by weak intermolecular interactions (He, 2010).
Aplicaciones Científicas De Investigación
Reactions and Synthetic Pathways
The reactions of various organic compounds, such as methanol, acetylene, water, and ethylene, on oxidized surfaces, have been studied, demonstrating the formation of different products through adsorption and reaction mechanisms on gold surfaces. This research provides a foundational understanding of the surface chemistry relevant to the synthesis and application of complex organic molecules (Outka & Madix, 1987).
Another study explored new pathways to synthesize 1,3,4-oxadiazoles, 1,3,4-oxadiazolopyridines, and pyridopyridazines, indicating the versatility of certain organic substrates in producing heterocyclic compounds. These findings may highlight potential applications in designing molecules with specific chemical properties (Elnagdi et al., 1988).
The synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives has been reported, starting from 2,6-dihydroxy-3-cyano-4-methyl pyridine. These compounds are anticipated to have antihypertensive activity, underscoring the therapeutic potential of such chemical entities (Kumar & Mashelker, 2006).
Research on the marine fungus Penicillium sp. led to the isolation and characterization of new compounds, demonstrating the importance of natural products in discovering novel molecules with potential applications in various scientific and therapeutic fields (Wu et al., 2010).
Studies have also focused on the efficient synthesis of certain pyrrole derivatives, highlighting the role of triethylamine in enabling access to a new library of pyrrole systems from easily accessible materials. This research emphasizes the significance of innovative synthetic strategies in expanding the repertoire of organic compounds for further scientific exploration (Dawadi & Lugtenburg, 2011).
Propiedades
IUPAC Name |
ethyl 2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-4-19-11(17)7-20-13-9(5-15)10(6-18-3)12(14)8(2)16-13/h4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUJCHGAJOTXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC(=C(C(=C1C#N)COC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)
![4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)

![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)
![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)
![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)